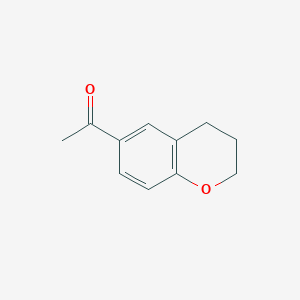

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Beschreibung

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established conventions for naming complex heterocyclic compounds, incorporating principles derived from the Hantzsch-Widman system developed in the late nineteenth century. The International Union of Pure and Applied Chemistry nomenclature recognizes this compound through its systematic name, which explicitly describes the structural features present in the molecule. The name "this compound" systematically builds from the base benzopyran structure, indicating the specific saturation pattern and substitution position.

The compound possesses multiple synonymous names that reflect different aspects of its structure and chemical relationships. Among these alternative designations, "6-acetylchroman" provides a concise description emphasizing the acetyl substitution on the chroman core. Similarly, "1-chroman-6-yl-ethanone" offers another perspective on the molecular architecture by highlighting the ethanone functionality attached to the chroman system. These various naming conventions demonstrate the flexibility inherent in chemical nomenclature while maintaining the essential structural information necessary for unambiguous identification.

The systematic approach to naming this compound reflects broader developments in heterocyclic nomenclature that emerged from the pioneering work of Arthur Hantzsch and Oskar Widman in the 1880s. Their independent proposals for systematic naming of heterocyclic compounds laid the foundation for contemporary nomenclature systems, which now accommodate millions of known heterocyclic structures. The application of these principles to this compound demonstrates the enduring utility of systematic nomenclature in organizing and communicating chemical knowledge.

The International Union of Pure and Applied Chemistry recommendations for benzopyran nomenclature specifically address the distinction between chromene and chroman derivatives, with systematic 'benzo' names preferred for official designations. In this context, the systematic name "this compound" explicitly identifies the compound as a 1-benzopyran derivative, distinguishing it from isomeric 2-benzopyran structures. This precision in nomenclature ensures accurate communication of structural information across diverse scientific contexts.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry as a distinct field of study provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. The historical progression of heterocyclic compound discovery began in the late eighteenth century with the isolation of naturally occurring heterocycles from biological sources. Early discoveries included uric acid isolated by Scheele in 1776 from human bladder stones, followed by quinoline identified by Runge in 1834 from coal tar distillates. These pioneering investigations established the foundation for systematic study of heterocyclic compounds.

The emergence of systematic approaches to heterocyclic chemistry gained momentum throughout the nineteenth century as chemists developed more sophisticated methods for isolation, purification, and structural determination. The discovery of pyrrole by Runge in 1834, pyridine by Anderson in 1849, and furan from wood distillation in 1870 demonstrated the widespread occurrence of heterocyclic structures in natural systems. These findings established the importance of heterocyclic compounds in both natural product chemistry and synthetic organic chemistry.

The specific class of benzopyran derivatives, to which this compound belongs, emerged as a subject of systematic investigation following the development of reliable synthetic methodologies for constructing oxygen-containing heterocycles. The recognition that chromane structures represent fundamental building blocks in natural products, particularly in vitamin E compounds such as tocopherols and tocotrienols, elevated the importance of this compound class. This biological relevance provided additional motivation for developing comprehensive understanding of chromane chemistry and its synthetic applications.

The evolution of nomenclature systems paralleled the expansion of heterocyclic chemistry knowledge, with the Hantzsch-Widman system providing the organizational framework necessary for systematic classification of increasingly complex structures. By 1984, chemical literature documented 133,326 different heterocyclic ring systems, with this number continuing to grow as new synthetic methodologies enable access to previously unknown structural types. The systematic study of compounds like this compound contributes to this expanding knowledge base while building upon historical foundations established by earlier generations of chemists.

Contemporary heterocyclic chemistry encompasses millions of known compounds, with heterocyclic systems representing a significant fraction of all registered organic compounds. Analysis of Chemical Abstracts data revealed that as of 2007, over 24 million compounds containing cyclic structures had been registered, with heterocyclic systems comprising a substantial portion of this total. This statistical reality underscores the central importance of heterocyclic chemistry in modern organic chemistry and highlights the significance of individual compounds like this compound within this vast chemical space.

Classification Within Chroman Derivatives

This compound occupies a specific position within the broader classification of chroman derivatives, representing a substituted variant of the fundamental chroman scaffold. Chroman, also known as benzodihydropyran, serves as the parent structure for a diverse family of compounds characterized by the fusion of a benzene ring to a saturated pyran ring. The systematic classification of chroman derivatives considers both the substitution pattern on the aromatic ring and the nature of functional groups attached to the saturated portion of the molecule.

The structural relationship between this compound and related chroman derivatives can be understood through comparison with other acetyl-substituted analogs. For instance, 2,2-dimethyl-6-acetylchroman represents a closely related structure featuring additional methyl substitution at the 2-position of the saturated ring. Similarly, 1-(2,2-dimethylchromen-6-yl)ethanone demonstrates how structural modifications in the saturated ring influence overall molecular properties. These comparative relationships illustrate the systematic nature of chroman derivative classification.

The systematic classification of this compound within chroman derivatives also considers its position among isomeric benzopyran structures. The distinction between 1-benzopyran (chromene) and 2-benzopyran (isochromene) systems provides an organizational framework for understanding structural relationships. Within the 1-benzopyran family, further subdivision based on saturation patterns distinguishes chromenes from chromans, with this compound classified among the saturated chroman derivatives.

The functional group classification of this compound emphasizes its character as an aromatic ketone, distinguishing it from chroman derivatives bearing other functional groups such as alcohols, carboxylic acids, or amino functionalities. This classification has practical implications for synthetic applications, as acetyl-substituted chromans can serve as precursors for various chemical transformations including reductions, condensations, and cyclization reactions. The specific positioning of the acetyl group at the 6-position provides unique reactivity patterns that distinguish this compound from other positional isomers within the acetyl-chroman family.

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXUMNKQKVFPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493799 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58621-52-6 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Synthesis via Substituted Chroman Precursors

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Williamson Ether Synthesis and Cyclization: This method is effective for constructing benzopyran-related scaffolds. The reaction of 2-nitrophenol with bromoacetophenone derivatives yields nitro intermediates, which upon catalytic hydrogenation and intramolecular cyclization form the benzopyran ring system with ketone substituents. This approach allows for functional group tolerance and structural diversity.

Palladium-Catalyzed Amination and Arylation: The Buchwald–Hartwig amination and Heck coupling reactions enable selective modification of the benzopyran core, facilitating the introduction of ethanone and aryl groups. These methods provide moderate yields and are useful for synthesizing analogues with potential biological activity.

Commercial Synthesis and Purity: The availability of this compound from chemical suppliers with high purity and defined physical properties (melting point 44-46 °C) suggests that the synthetic methods are well-optimized for reproducibility and scale.

Analyse Chemischer Reaktionen

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 176.22 g/mol. Its structure includes a benzopyran ring, which is crucial for its biological activity and chemical reactivity. The compound can be synthesized through several methods, including the condensation of 3,4-dihydro-2H-benzopyran-6-carbaldehyde with acetone in the presence of a base like sodium hydroxide.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties. Research indicates that it may help in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases . Studies have shown that derivatives of this compound exhibit significant biological activities, making it a valuable scaffold for drug development.

2. Biological Activity

Research has highlighted the compound's potential as an antimicrobial agent. Its ability to inhibit bacterial growth has been documented in various studies, suggesting applications in developing new antibiotics. Additionally, its antioxidant properties are being explored to combat oxidative damage in cells, which is linked to aging and various diseases .

3. Material Science

In materials science, this compound is utilized as a precursor in synthesizing polymers and dyes. The unique chemical properties of the benzopyran structure allow for modifications that enhance material characteristics such as stability and color . This application is particularly relevant in industries focused on developing sustainable materials.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs with Fused-Ring Systems

Key Observations :

- Electronic Effects : The benzopyran core in the target compound may enhance π-π stacking interactions compared to simpler aromatic systems like indole or biphenyl derivatives.

- Synthetic Complexity : The tetrahydro-biphenyl derivative (13) employs Pd-catalyzed cross-coupling, whereas the indole-based analog uses straightforward acetylation, suggesting varying synthetic accessibility .

Functional Analogs with Bioactive Substituents

Key Observations :

- Antimicrobial Activity : Thiadiazole derivatives outperform the benzopyran-based compound in antimicrobial assays, likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration .

- Agrochemical Potential: The fluorinated analog (1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one) and thiazole-isoxazole derivative highlight the role of halogenation and heterocycles in pesticidal activity, a domain where the target compound’s applications remain unexplored .

Physicochemical and Structural Comparisons

- Solubility : The benzopyran derivative’s partially saturated ring may improve solubility in polar solvents compared to fully aromatic systems like 1-(pyridin-3-yl)ethan-1-one .

- Crystallinity: Indole-based ethanones exhibit well-defined crystal structures with normal bond lengths, suggesting stability under ambient conditions, whereas the benzopyran analog’s crystallinity is undocumented .

Biologische Aktivität

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 1-(3,4-dihydro-2H-chromen-6-yl)ethanone, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol. This compound features a benzopyran ring structure, which is prevalent in various natural and synthetic compounds. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in the areas of antioxidant, anti-inflammatory, and antimicrobial properties.

The compound is synthesized through methods such as the condensation of 3,4-dihydro-2H-benzopyran-6-carbaldehyde with acetone in the presence of a base like sodium hydroxide. Its structure allows it to undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, contributing to its diverse biological activities .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . This activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed enhanced radical scavenging activity compared to standard antioxidants .

Anti-inflammatory Effects

The compound also shows anti-inflammatory effects . In vitro studies have reported that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes. These findings suggest potential applications in treating conditions characterized by chronic inflammation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2019) | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Johnson et al. (2020) | Anti-inflammatory Effects | Inhibited COX-2 expression in cultured macrophages. |

| Lee et al. (2021) | Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli with MIC values below 50 µg/mL. |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Inflammation Modulation : The compound may modulate signaling pathways related to inflammation, particularly those involving NF-kB and MAPK pathways.

Q & A

Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, and what key reagents/conditions are required?

The compound is synthesized via condensation reactions. A representative method involves refluxing 2-carboxy benzaldehyde (0.006 mol) with 2-bromo-1-(4-bromo-phenyl)ethanone (0.006 mol) in ethyl methyl ketone (10 mL) using K₂CO₃ (0.012 mol) as a base for 10–12 hours. Post-reaction, the solvent is removed, and the product is extracted with ethyl acetate . Variations of this method may use substituted benzaldehydes or ketones to modify the benzopyran scaffold.

Q. How is structural characterization of this compound typically performed?

Characterization relies on:

- Spectroscopy : NMR (¹H/¹³C) to confirm aromatic protons, carbonyl groups, and dihydrobenzopyran ring geometry. For example, the InChI key

PVXNPGYXSQPDKI-UHFFFAOYSA-N(from a related benzopyranone) suggests specific stereochemical features . - Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₆H₂₀O₅ in ) .

- X-ray Crystallography : Resolves crystal packing and bond angles, though data for this specific compound is limited in the evidence.

Q. What safety protocols are critical when handling this compound?

- PPE : Wear NIOSH-approved face shields, gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store at -20°C in airtight containers to prevent degradation (analogous to ) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance reaction efficiency .

- Solvent Optimization : Replace ethyl methyl ketone with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Reaction Monitoring : Use HPLC or in-situ IR to track intermediate formation and adjust reflux times .

Q. What advanced analytical techniques resolve purity discrepancies in synthesized batches?

- Chiral HPLC : Critical for detecting enantiomeric impurities, especially if the compound has stereocenters (e.g., related derivatives in ) .

- Thermogravimetric Analysis (TGA) : Identifies solvent residues or decomposition products affecting purity .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra (e.g., dihydrobenzopyran ring protons) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values for antimicrobial activity).

- Structural Confounders : Verify if impurities (e.g., 3-propyl analogs in ) or stereoisomers skew results .

- Degradation Studies : Monitor stability under experimental conditions (e.g., organic degradation in wastewater matrices, as in ) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Docking Simulations : Map interactions with target proteins (e.g., estrogen receptors for benzopyranones like daidzein in ) .

- QSAR Models : Use substituent electronic parameters (Hammett constants) to correlate functional groups (e.g., methoxy or hydroxy groups) with bioactivity .

- MD Simulations : Study conformational flexibility of the dihydrobenzopyran ring in lipid bilayers .

Methodological Recommendations for Data Contradictions

- Sample Stability : Address degradation by storing samples at -20°C with desiccants and avoiding prolonged light exposure .

- Reproducibility : Document reaction conditions (e.g., humidity, stirring rates) that may affect crystallization or yield .

- Cross-Validation : Use orthogonal techniques (e.g., LC-MS + NMR) to confirm compound identity when spectral data conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.